molecular formula C28H32N4OS B2925743 N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477303-64-3

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2925743
CAS No.: 477303-64-3
M. Wt: 472.65
InChI Key: SITAGHACESVJBE-UHFFFAOYSA-N
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Description

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a 1,2,4-triazole ring, an adamantane core, and benzylsulfanyl groups

Scientific Research Applications

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the 1,2,4-triazole ring.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the benzylsulfanyl groups and the adamantane core. The final step involves the formation of the carboxamide linkage.

    Formation of 1,2,4-Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with carbon disulfide and subsequent alkylation.

    Introduction of Benzylsulfanyl Groups: This step involves the nucleophilic substitution of benzyl halides with thiol groups.

    Attachment of Adamantane Core: The adamantane core is introduced via a Friedel-Crafts alkylation reaction.

    Formation of Carboxamide Linkage: The final step involves the reaction of the triazole derivative with adamantane-1-carboxylic acid chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The benzylsulfanyl groups can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and anastrozole, which also contain the 1,2,4-triazole ring, are used as antifungal and anticancer agents, respectively.

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which contain the adamantane core, are used as antiviral agents.

Uniqueness

N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to the combination of the 1,2,4-triazole ring, adamantane core, and benzylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4OS/c33-26(28-14-22-11-23(15-28)13-24(12-22)16-28)29-17-25-30-31-27(34-19-21-9-5-2-6-10-21)32(25)18-20-7-3-1-4-8-20/h1-10,22-24H,11-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITAGHACESVJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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